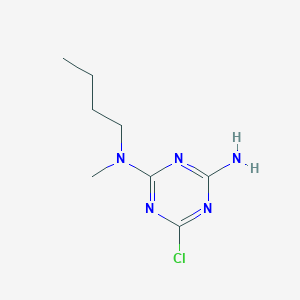
N~2~-butyl-6-chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
N~2~-butyl-6-chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C8H14ClN5 and its molecular weight is 215.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N~2~-butyl-6-chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: CHClN
- Molecular Weight: 215.67 g/mol
- CAS Number: Not available
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition: This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Preliminary studies indicate that it may interact with cytochrome P450 isoenzymes, affecting drug metabolism and clearance.
- Receptor Binding Affinity: Research indicates that derivatives of triazine compounds can bind to serotonin receptors (e.g., 5-HT), which are implicated in psychiatric disorders. This compound may exhibit similar binding properties.
Biological Activity Data
The following table summarizes key biological activities reported for this compound and its analogs:
Study 1: Enzyme Interaction
In a study assessing the interaction of triazine derivatives with cytochrome P450 enzymes, this compound demonstrated moderate inhibition at concentrations above 10 µM. This suggests potential drug-drug interactions when co-administered with other medications metabolized by CYP3A4.
Study 2: Cytotoxicity Assessment
A cytotoxicity evaluation using HepG2 cell lines revealed that this compound exhibited significant cytotoxic effects at concentrations exceeding 50 µM. The viability decreased to approximately 35% at 50 µM and nearly zero at 100 µM.
Study 3: In Vivo Toxicity
Using a Danio rerio (zebrafish) model to evaluate cardiotoxic effects showed that exposure to concentrations of 5 µg/mL resulted in pericardial edema and other developmental malformations. These findings highlight the need for careful consideration of dosage in therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
N~2~-butyl-6-chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine has the following chemical properties:
- Molecular Formula : C8H14ClN5
- Molecular Weight : 215.68 g/mol
- IUPAC Name : 2-N-tert-butyl-6-chloro-N'-methyl-[1,3,5]triazine-2,4-diamine
The structure features a triazine ring with various substituents that contribute to its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For example:
- A library of 126 derivatives was synthesized and evaluated for antiproliferative activity against breast cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition of triple-negative MDA-MB231 cells while sparing non-cancerous MCF-10A cells .
This selectivity showcases the potential for developing targeted cancer therapies using triazine derivatives.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. For instance:
- Research into related sulfonamide compounds demonstrated their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in managing conditions like type 2 diabetes and Alzheimer's disease .
Such findings suggest that this compound could be a valuable scaffold for designing new therapeutics targeting metabolic disorders and neurodegenerative diseases.
Agricultural Applications
Triazines are well-known in agricultural chemistry for their herbicidal properties. This compound may have potential applications as a herbicide due to its structural similarities with other triazines used in crop protection.
Case Studies
Eigenschaften
IUPAC Name |
2-N-butyl-6-chloro-2-N-methyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5/c1-3-4-5-14(2)8-12-6(9)11-7(10)13-8/h3-5H2,1-2H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLERGVHBGXIBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















